This compound is derived from various synthetic pathways that explore the reactivity of pyrrolopyridine derivatives. It has been noted in patent literature for its potential therapeutic applications, particularly in inhibiting serum/glucocorticoid-regulated kinase 1 (SGK-1), which is implicated in various diseases including cancer and metabolic disorders .
The synthesis of 4,6-diamino-1-(4-methoxy-phenyl)-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile typically involves several steps:
The molecular structure of 4,6-diamino-1-(4-methoxy-phenyl)-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile can be described as follows:
The molecular formula is , with a molecular weight of approximately 284.32 g/mol. The structural configuration allows for potential hydrogen bonding interactions due to the presence of amino and carbonyl functionalities .
The chemical reactivity of this compound can be explored through various reactions:
These reactions can lead to a variety of derivatives that may enhance biological activity or alter solubility characteristics .
The mechanism of action for 4,6-diamino-1-(4-methoxy-phenyl)-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile primarily involves its role as an inhibitor of SGK-1 kinase.
This mechanism highlights its potential therapeutic applications in treating conditions associated with aberrant SGK-1 activity .
The physical properties of 4,6-diamino-1-(4-methoxy-phenyl)-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile include:
Chemical properties include:
These properties are crucial for determining suitable formulations for biological testing .
The applications of 4,6-diamino-1-(4-methoxy-phenyl)-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile are diverse:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3